4-Fluorophenylmagnesium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

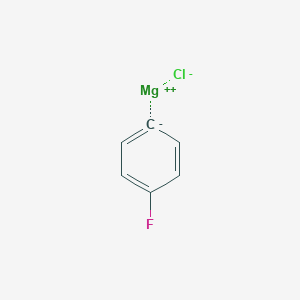

4-Fluorophenylmagnesium chloride is an organometallic compound with the molecular formula C6H4ClFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically used in the preparation of various fluorinated aromatic compounds.

准备方法

Synthetic Routes and Reaction Conditions

4-Fluorophenylmagnesium chloride is commonly synthesized by the reaction of 4-bromofluorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature and can be completed within a few hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and safety during production.

化学反应分析

Grignard Addition to Esters

The reagent participates in sequential nucleophilic additions to ester carbonyl groups. A key study using phthalide as a model substrate demonstrated:

Reaction Pathway

-

Step 1 : Nucleophilic attack on the ester carbonyl forms a magnesium hemiacetal intermediate (Scheme 1) .

-

Step 2 : Intramolecular rearrangement yields a ketone intermediate (4) .

-

Step 3 : Competitive diaddition occurs if excess reagent is present, forming undesired byproducts .

Critical Parameters

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Temperature | -30°C to -40°C | Minimizes diaddition (≤5% byproduct) |

| Equivalents | 1.1–1.4 eq | Limits over-addition |

| Solvent | MeTHF or THF | Enhances reagent stability |

Cross-Coupling Reactions

4-Fluorophenylmagnesium chloride facilitates iron-catalyzed biaryl couplings with aryl chlorides:

-

Catalyst System : Fe(OTf)₂ (3 mol%) and SIPr ligand (3 mol%) in THF.

-

Conditions : 60°C for 16 hours.

-

Yield : 60–85% for 4-fluoro-N,N-dimethylbiphenyl derivatives .

Key Observations :

-

Substrate Scope : Electron-deficient aryl chlorides show higher reactivity .

-

Side Reactions : Homocoupling of Grignard reagent occurs at >1.2 eq .

Reduction and Cyclization

The reagent’s boron complexes undergo acid-catalyzed cyclization:

-

Reduction : Sodium borohydride in alcoholic solvents (MeOH, iPrOH) at 10°C.

-

Cyclization : Para-toluenesulfonic acid (PTSA) in toluene generates substituted isobenzofurans.

Yield and Purity

| Product | Purity (HPLC) | Key Impurities |

|---|---|---|

| 5-Bromo-1-(4-fluorophenyl) | 80–85% | High-boiling isomers |

| 5-Cyano-1-(4-fluorophenyl) | >99% | Residual DMF (<0.1%) |

Kinetic and Mechanistic Insights

Studies using plug flow reactors (PFRs) revealed:

| Reaction Step | Activation Energy (kJ/mol) | Pre-exponential Factor (L/mol·s) |

|---|---|---|

| Initial Grignard addition | 52 ± 8 | 2.53 × 10⁹ |

| Diaddition (kc) | 88 ± 9 | 2.65 × 10¹⁵ |

Mechanistic Notes :

-

Intramolecular Rearrangement : Faster than bimolecular steps (pseudo-steady-state assumption valid) .

-

Colorimetric Monitoring : Transient blue intermediates indicate monoaddition progress .

Industrial Process Considerations

Scale-up Challenges :

-

Impurity Control : Structurally similar byproducts require distillation or chromatographic purification .

-

Solvent Selection : THF or dimethoxyethane minimizes side reactions during Grignard preparation .

Optimized Workup :

科学研究应用

Synthesis of Citalopram Intermediates

One significant application of 4-fluorophenylmagnesium chloride is in the synthesis of intermediates for the antidepressant drug citalopram. A method has been developed where this Grignard reagent reacts with 5-cyanophthalein under controlled conditions to yield high-purity intermediates suitable for industrial production. This process demonstrates the utility of this compound in pharmaceutical chemistry, particularly for producing compounds with therapeutic effects .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Citalopram Intermediate | High | THF, nitrogen atmosphere |

Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, particularly with allylic ethers and aryl halides. In one study, it was successfully used to couple with various aryl halides, yielding products with up to 96% efficiency . This application highlights its role in constructing complex molecular architectures vital for drug development.

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Cross-Coupling | Aryl Halides | Up to 96 |

Mechanistic Studies

Research has delved into the mechanistic aspects of reactions involving this compound. For instance, studies on nucleophilic substitution reactions have shown that this Grignard reagent can effectively participate in nucleophilic attacks on carbon dioxide (CO2), leading to functionalized products . Such insights are crucial for developing sustainable chemical processes.

Case Study 1: Reaction with CO2

In a controlled experiment, this compound was reacted with CO2 to explore its potential for carbon capture and conversion. The results indicated that this Grignard reagent could facilitate the formation of carboxylic acids, showcasing its versatility beyond traditional applications .

Case Study 2: Synthesis of Biaryl Compounds

Another study demonstrated the use of this compound in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The results showed that using this reagent led to high yields and selectivity, making it a valuable tool for creating complex biaryl systems often found in pharmaceuticals .

Safety and Handling Considerations

Due to its reactivity, especially with water and air, proper safety protocols must be followed when handling this compound. It is classified as harmful and can cause severe skin burns and eye damage . Users should employ appropriate personal protective equipment (PPE) and work under inert atmospheres when necessary.

作用机制

The mechanism of action of 4-Fluorophenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

相似化合物的比较

Similar Compounds

- Phenylmagnesium chloride

- 4-Chlorophenylmagnesium chloride

- 4-Bromophenylmagnesium chloride

Uniqueness

4-Fluorophenylmagnesium chloride is unique due to the presence of a fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

生物活性

4-Fluorophenylmagnesium chloride (4-FPhMgCl) is a Grignard reagent that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications in drug discovery.

This compound is synthesized through the reaction of 4-fluorobromobenzene with magnesium in anhydrous ether. The general reaction can be represented as follows:

This Grignard reagent is notable for its ability to form carbon-carbon bonds, making it valuable in organic synthesis, particularly in the preparation of complex pharmaceuticals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. Research indicates that various derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on 4-substituted phenyl compounds demonstrated promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Fluorophenyl Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 12d | Staphylococcus aureus | 16 µg/mL |

| Compound 12h | Escherichia coli | 32 µg/mL |

The biological activity of 4-fluorophenyl derivatives can be attributed to their interaction with key bacterial enzymes, such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts folate metabolism, which is crucial for DNA synthesis in bacteria . This mechanism underlines the importance of structural modifications in enhancing the potency and selectivity of these compounds.

Case Studies

-

Synthesis and Screening of Novel Compounds :

A study synthesized various derivatives of this compound and screened them for antimicrobial activity. Compounds demonstrated varied efficacy, with some showing selective inhibition against pathogenic bacteria while sparing human cells . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of 4-fluorophenyl derivatives revealed that modifications at the para position significantly influenced biological activity. Compounds with hydrophobic substituents exhibited lower MIC values, suggesting that lipophilicity plays a critical role in membrane penetration and interaction with bacterial targets .

属性

IUPAC Name |

magnesium;fluorobenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKBUDRWKEWPK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。